![molecular formula C17H26ClNO2 B3855879 propyl 1-azepanyl(phenyl)acetate hydrochloride](/img/structure/B3855879.png)
propyl 1-azepanyl(phenyl)acetate hydrochloride
Overview
Description
“Propyl 1-azepanyl(phenyl)acetate hydrochloride” is an ester compound, as suggested by the “acetate” portion of the name. Esters are organic compounds characterized by a carbonyl adjacent to an ether functional group . They are often formed by condensation of a carboxylic acid and an alcohol.
Molecular Structure Analysis
The molecular structure of an ester involves a carbonyl (C=O) and an ether (R-O-R’) group . The “propyl 1-azepanyl(phenyl)” portion suggests a propyl (3 carbon alkyl) group, a phenyl group, and a 1-azepanyl group (a seven-membered ring containing nitrogen) are present in the molecule.Chemical Reactions Analysis
Esters can undergo a number of reactions. They can be hydrolyzed back into their constituent alcohol and carboxylic acid in the presence of water and a suitable catalyst . This reaction is reversible and is how many esters are formed.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Esters generally have pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers . They are less polar than carboxylic acids and alcohols, and thus have lower boiling points.Safety and Hazards
Future Directions
properties
IUPAC Name |
propyl 2-(azepan-1-yl)-2-phenylacetate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-2-14-20-17(19)16(15-10-6-5-7-11-15)18-12-8-3-4-9-13-18;/h5-7,10-11,16H,2-4,8-9,12-14H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQFGPHJVWEKQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(C1=CC=CC=C1)N2CCCCCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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